molecular formula C13H14N2O4S2 B7569993 3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid

3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid

Cat. No.: B7569993
M. Wt: 326.4 g/mol
InChI Key: VUODJCKVWHFHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid, also known as TESB, is a sulfonamide-containing compound that has been widely used in scientific research. TESB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors, making it a promising target for cancer therapy.

Mechanism of Action

3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid inhibits CAIX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to an accumulation of carbon dioxide in the tumor microenvironment, which can disrupt the pH balance and inhibit tumor growth. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its inhibitory effects on CAIX, this compound has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its antitumor activity. This compound has also been shown to have anti-inflammatory effects, possibly through the inhibition of prostaglandin synthesis.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid is its specificity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, this compound is a relatively new compound and its pharmacokinetic properties are not well understood. In addition, this compound may have off-target effects on other proteins, which could complicate its use in certain experiments.

Future Directions

Future research on 3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid could focus on optimizing its pharmacokinetic properties and developing more potent analogs. This compound could also be used in combination with other cancer therapies to enhance their efficacy. In addition, this compound could be studied for its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders. Finally, this compound could be used as a tool to study the role of CAIX in other biological processes, such as pH regulation and cell signaling.

Synthesis Methods

3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid can be synthesized by reacting 3-aminobenzoic acid with 2-bromoethyl thiazole-4-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfamoyl chloride to obtain this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid has been extensively studied for its potential as a therapeutic agent for cancer. Its ability to inhibit CAIX, which is upregulated in hypoxic tumor microenvironments, makes it a promising candidate for targeting tumor cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as enhance the efficacy of chemotherapy and radiation therapy.

Properties

IUPAC Name

3-[2-(1,3-thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c16-13(17)11-3-1-2-10(8-11)9-21(18,19)15-5-4-12-14-6-7-20-12/h1-3,6-8,15H,4-5,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUODJCKVWHFHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)NCCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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